REACTION_CXSMILES
|
[C:1]([OH:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].S(=O)(=O)(O)O.S([O-])([O-])(=O)=O.[Mg+2].[CH2:19](O)[CH3:20]>>[C:1]([O:7][CH2:19][CH3:20])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
306 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)O
|
Name
|
|
Quantity
|
1035 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a heating mantle and a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
EXTRACTION
|
Details
|
the hot mixture was extracted with 4 liters of a 10% sodium carbonate solution
|
Type
|
CUSTOM
|
Details
|
The organic layer which separated
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried overnight with magnesium sulfate
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
It was then filtered
|
Type
|
DISTILLATION
|
Details
|
purified by distillation at atmospheric pressure
|
Type
|
TEMPERATURE
|
Details
|
A low heat
|
Type
|
CUSTOM
|
Details
|
to collect a fraction at a temperature of 73° C.
|
Type
|
TEMPERATURE
|
Details
|
the heat was raised
|
Type
|
CUSTOM
|
Details
|
was collected from 108°-111° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |